Cas no 2034262-44-5 (3-(5-methyl-1,2-oxazol-4-yl)methyl-1-2-(trifluoromethyl)phenylurea)

3-(5-Methyl-1,2-oxazol-4-yl)methyl-1-[2-(trifluoromethyl)phenyl]urea is a synthetic organic compound featuring a urea core substituted with a 5-methyl-1,2-oxazol-4-ylmethyl group and a 2-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxazole ring contributes to structural rigidity and potential bioactivity. This compound is of interest in medicinal chemistry and agrochemical research due to its unique electronic and steric properties, which may influence binding affinity and selectivity in target interactions. Its well-defined structure allows for precise modifications, making it a versatile intermediate in the development of pharmacologically or industrially relevant derivatives. Suitable for controlled synthetic applications requiring high purity.
3-(5-methyl-1,2-oxazol-4-yl)methyl-1-2-(trifluoromethyl)phenylurea structure
2034262-44-5 structure
Product Name:3-(5-methyl-1,2-oxazol-4-yl)methyl-1-2-(trifluoromethyl)phenylurea
CAS No:2034262-44-5
MF:C13H12F3N3O2
MW:299.24849319458
CID:6440235
PubChem ID:119101576
Update Time:2025-05-20

3-(5-methyl-1,2-oxazol-4-yl)methyl-1-2-(trifluoromethyl)phenylurea Chemical and Physical Properties

Names and Identifiers

    • 3-(5-methyl-1,2-oxazol-4-yl)methyl-1-2-(trifluoromethyl)phenylurea
    • 2034262-44-5
    • 1-((5-methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
    • F6512-9212
    • 1-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
    • 3-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[2-(trifluoromethyl)phenyl]urea
    • AKOS026702070
    • Inchi: 1S/C13H12F3N3O2/c1-8-9(7-18-21-8)6-17-12(20)19-11-5-3-2-4-10(11)13(14,15)16/h2-5,7H,6H2,1H3,(H2,17,19,20)
    • InChI Key: PRXCSNLDYXEVKT-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=CC=1NC(NCC1C=NOC=1C)=O)(F)F

Computed Properties

  • Exact Mass: 299.08816112g/mol
  • Monoisotopic Mass: 299.08816112g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 67.2Ų

3-(5-methyl-1,2-oxazol-4-yl)methyl-1-2-(trifluoromethyl)phenylurea Pricemore >>

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Additional information on 3-(5-methyl-1,2-oxazol-4-yl)methyl-1-2-(trifluoromethyl)phenylurea

3-(5-Methyl-1,2-oxazol-4-yl)methyl-1-2-(trifluoromethyl)phenylurea: A Comprehensive Overview

3-(5-Methyl-1,2-oxazol-4-yl)methyl-1-2-(trifluoromethyl)phenylurea (CAS No. 2034262-44-5) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This urea derivative combines a trifluoromethyl group with a 5-methyl-1,2-oxazolyl moiety, making it a promising candidate for various therapeutic applications.

The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the physicochemical and biological properties of the molecule. This group is often used in drug design to enhance metabolic stability and improve pharmacokinetic profiles. The 5-methyl-1,2-oxazolyl moiety, on the other hand, is a heterocyclic ring that can contribute to the compound's binding affinity and selectivity towards specific biological targets.

Recent studies have explored the potential of 3-(5-Methyl-1,2-oxazol-4-yl)methyl-1-2-(trifluoromethyl)phenylurea in various therapeutic areas. One notable area of research is its application as an anti-inflammatory agent. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Another area of interest is its potential as an anticancer agent. Research has demonstrated that 3-(5-Methyl-1,2-oxazol-4-yl)methyl-1-2-(trifluoromethyl)phenylurea can induce apoptosis in cancer cells by targeting specific signaling pathways. For instance, it has been shown to inhibit the PI3K/Akt pathway, which is frequently dysregulated in various types of cancer. This makes it a promising candidate for further preclinical and clinical evaluation.

In addition to its therapeutic potential, 3-(5-Methyl-1,2-oxazol-4-yl)methyl-1-2-(trifluoromethyl)phenylurea has also been studied for its pharmacokinetic properties. Preclinical studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. The compound has good oral bioavailability and a long half-life, which are desirable traits for a drug candidate.

The synthesis of 3-(5-Methyl-1,2-oxazol-4-yl)methyl-1-2-(trifluoromethyl)phenylurea involves several steps, including the formation of the urea linkage and the introduction of the trifluoromethyl and 5-methyl-1,2-oxazolyl groups. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for further research and development.

One of the key challenges in the development of 3-(5-Methyl-1,2-oxazol-4-yl)methyl-1-2-(trifluoromethyl)phenylurea is ensuring its safety and efficacy in clinical settings. Preclinical toxicology studies have shown that it has a favorable safety profile at therapeutic doses. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.

In conclusion, 3-(5-Methyl-1,2-oxazol-4-yl)methylene-1-2-(trifluoromethyl)phenyl-urea (CAS No. 2034262-44-5) represents a promising compound with diverse therapeutic potential. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in various medical fields. As ongoing studies continue to uncover new insights into its mechanisms of action and potential applications, this compound is likely to play an increasingly important role in the advancement of medicinal chemistry.

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